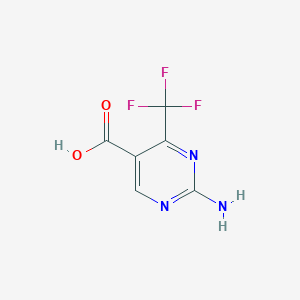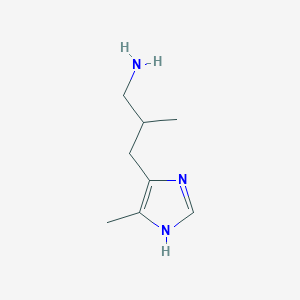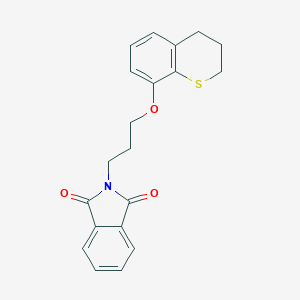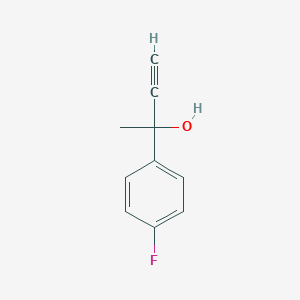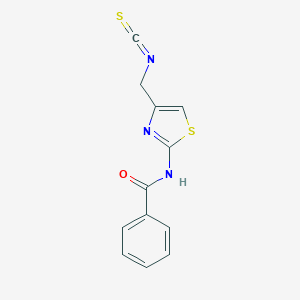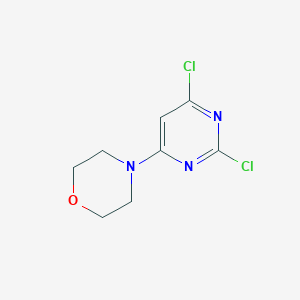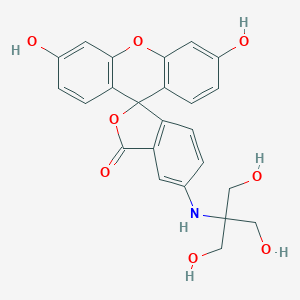
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Calcein AM, and it is a fluorescent dye that has been widely used in various biological and biochemical studies.
Mécanisme D'action
Calcein AM works by diffusing across the cell membrane and entering the cytoplasm of live cells. Once inside the cell, it is hydrolyzed by intracellular esterases to produce the fluorescent compound Calcein, which accumulates in the cytoplasm. The fluorescence of Calcein can be excited by blue light and emits green fluorescence, which can be detected using a fluorescence microscope or a fluorescence plate reader.
Effets Biochimiques Et Physiologiques
Calcein AM has been shown to have minimal effects on cellular functions, making it an ideal tool for studying cellular processes. This compound has been used to study various cellular processes such as cell migration, proliferation, apoptosis, and differentiation. It has also been used to study intracellular calcium signaling and mitochondrial membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Calcein AM is its non-toxicity and cell-permeability, which allows for the study of live cells without disrupting cellular processes. It is also a highly sensitive fluorescent dye, which can detect even low levels of intracellular events. However, one of the limitations of Calcein AM is its short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the use of Calcein AM in scientific research. One potential application is in the study of drug delivery systems, where Calcein AM can be used as a marker to track the delivery of drugs to specific cells or tissues. Another potential application is in the study of cancer cells, where Calcein AM can be used to study the effects of chemotherapy on cancer cells. Additionally, Calcein AM can be used in the development of biosensors for the detection of environmental pollutants and toxins.
Conclusion:
In conclusion, Calcein AM is a highly versatile and useful tool in scientific research. Its non-toxicity, cell-permeability, and sensitivity make it an ideal tool for studying cellular processes. With its potential applications in drug delivery systems, cancer research, and environmental monitoring, Calcein AM is likely to continue to play a significant role in scientific research in the future.
Méthodes De Synthèse
The synthesis of Calcein AM involves the reaction of 5-(and-6)-carboxyfluorescein with N-(hydroxymethyl)glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with formaldehyde to yield 5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate.
Applications De Recherche Scientifique
Calcein AM has been extensively used in various scientific research applications, including cell viability assays, intracellular calcium ion measurements, and membrane potential measurements. This compound is a non-toxic and cell-permeable fluorescent dye that can be easily loaded into live cells, making it an ideal tool for studying cellular processes.
Propriétés
Numéro CAS |
156862-28-1 |
|---|---|
Nom du produit |
5-Tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate |
Formule moléculaire |
C24H21NO8 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H21NO8/c26-10-23(11-27,12-28)25-13-1-4-17-16(7-13)22(31)33-24(17)18-5-2-14(29)8-20(18)32-21-9-15(30)3-6-19(21)24/h1-9,25-30H,10-12H2 |
Clé InChI |
JIFHBXYMVUBICH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(CO)(CO)CO)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canonique |
C1=CC2=C(C=C1NC(CO)(CO)CO)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Autres numéros CAS |
156862-28-1 |
Synonymes |
5-tris(hydroxymethyl)methylamino-2-(3,6-dihydroxy-9H-xanthen-10-yl)benzoate THAM-FITC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



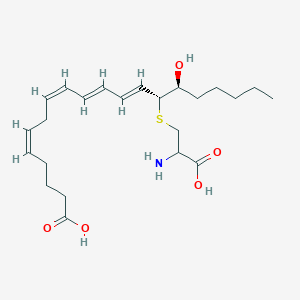
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
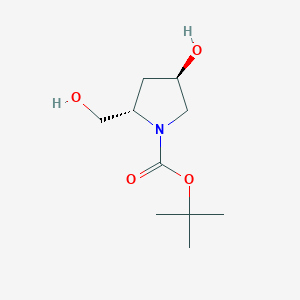
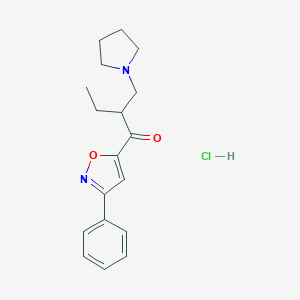
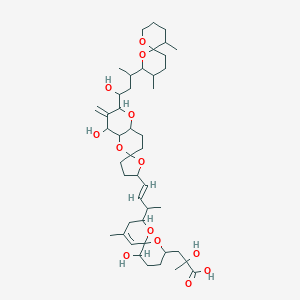
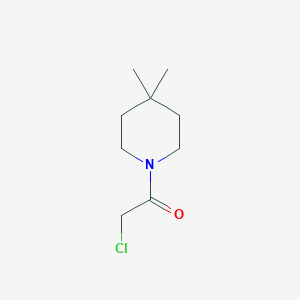
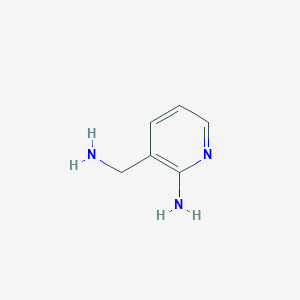
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
